molecular formula C15H16N2O3 B13208414 Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13208414
M. Wt: 272.30 g/mol
InChI Key: AUEPSNSOJQFYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound with the molecular formula C15H16N2O3. It is characterized by the presence of a piperidine ring, a cyano group, and an ester functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-cyanophenyl)acetate: Similar structure but lacks the piperidine ring.

    Methyl 2-(2-cyanophenyl)acetate: Similar structure but with a different position of the cyano group.

Uniqueness

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate, with the molecular formula C15H16N2O3C_{15}H_{16}N_{2}O_{3}, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a cyano group, and an ester functional group. Its structural characteristics are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H16N2O3C_{15}H_{16}N_{2}O_{3}
Molecular Weight272.30 g/mol
IUPAC NameThis compound
CAS Number2060040-44-8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Cyano Group : Nucleophilic substitution using a cyanide source.
  • Esterification : Finalizing the structure by forming the methyl ester group.

These steps can be optimized for industrial production to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • The cyano group enhances lipophilicity, facilitating membrane penetration.
  • The piperidine ring allows binding to various receptors and enzymes, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing piperidine rings have shown efficacy in inhibiting tumor growth in preclinical models.

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted that piperidine derivatives can inhibit specific cancer cell lines by inducing apoptosis through caspase activation .
  • Mechanism Insight : The mechanism often involves disruption of the cell cycle and induction of oxidative stress leading to cancer cell death .

Neuroprotective Effects

Research suggests that this compound may also exhibit neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

  • Experimental Evidence : In vitro studies demonstrated that such compounds reduce neuronal cell death in models of oxidative stress .
  • Potential Applications : These findings suggest possible applications in treating neurodegenerative diseases, although further studies are needed to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(4-cyanophenyl)acetateLacks piperidine ringLimited anticancer activity
Methyl 2-(2-cyanophenyl)acetateDifferent cyano positionModerate neuroprotective effects
Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetateSimilar piperidine structurePotentially similar activity

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H16N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-5,13H,6-8,10H2,1H3

InChI Key

AUEPSNSOJQFYES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.